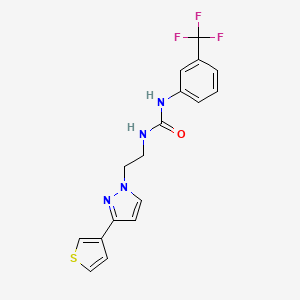

1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

描述

1-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative featuring a pyrazole core substituted with a thiophen-3-yl group and a trifluoromethylphenyl moiety. The compound’s structure combines a pyrazole-ethyl linker with a urea bridge, a design common in medicinal chemistry for targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring may influence electronic properties and binding specificity .

属性

IUPAC Name |

1-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4OS/c18-17(19,20)13-2-1-3-14(10-13)22-16(25)21-6-8-24-7-4-15(23-24)12-5-9-26-11-12/h1-5,7,9-11H,6,8H2,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSOGXFSBJWXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NCCN2C=CC(=N2)C3=CSC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One possible route could involve:

Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, and reacting it with an appropriate diketone.

Attachment of the thiophene ring: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction.

Introduction of the trifluoromethylphenyl group: This step might involve a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction.

Formation of the urea linkage: This could be done by reacting an isocyanate with an amine derivative of the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.

化学反应分析

Types of Reactions

1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups (if present) can be reduced to amines.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing agents: Such as lithium aluminum hydride or palladium on carbon.

Substitution reagents: Such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea. For instance, derivatives of pyrazoles have been synthesized and tested for their efficacy against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus. These compounds have shown low minimum inhibitory concentrations (MICs), indicating their potency as antimicrobial agents .

Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives exhibit anti-inflammatory effects. Compounds structurally similar to this compound have been evaluated for their ability to inhibit inflammatory pathways, showing promise in treating conditions characterized by chronic inflammation .

Anticancer Potential

The anticancer properties of pyrazole-based compounds are well-documented. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives of the compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Antioxidant Activity

Antioxidant properties are another area where pyrazole compounds excel. The ability to scavenge free radicals contributes to their potential use in preventing oxidative stress-related diseases, including neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

In a study published in ACS Omega, a series of trifluoromethyl phenyl-derived pyrazoles were synthesized and evaluated for antibacterial activity. The results showed that certain derivatives exhibited strong bactericidal effects against resistant strains of Staphylococcus aureus, with low toxicity to human cells .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanisms of substituted pyrazoles revealed that these compounds could effectively inhibit pro-inflammatory cytokines in vitro. This study suggests their potential application in treating inflammatory diseases such as rheumatoid arthritis .

作用机制

The mechanism of action of 1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

相似化合物的比较

Substituent Variations on the Aromatic Ring

Compounds 11d and 11e () share the trifluoromethylphenyl-urea scaffold but differ in substitution patterns:

- 11d : 4-(Trifluoromethyl)phenyl group.

- 11e: 3-(Trifluoromethyl)phenyl group. Both exhibit similar molecular weights (534.1 [M+H]⁺) and synthesis yields (~85–87%), suggesting minor steric or electronic effects from positional isomerism . The target compound’s 3-(trifluoromethyl)phenyl group aligns with 11e, but the addition of a thiophen-3-yl-pyrazole moiety introduces distinct steric and electronic profiles.

Pyrazole-Linked Ureas

SI98 () contains a pyrazole ring linked to a 4-(trifluoromethyl)phenylurea. However, its pyrazole is substituted with a 4-methoxyphenyl group instead of thiophene.

Functional Group Replacements

Thiophene vs. Heterocyclic Replacements

Compounds in replace thiophene with thiazole (e.g., 3a-f ), which alters π-π stacking and hydrogen-bonding capabilities. Thiophene’s lower electronegativity compared to thiazole may enhance hydrophobic interactions in the target compound .

Trifluoromethyl vs. Halogen/Chloro Substitutions

11b (3,5-dichlorophenyl) and 11c (3-chloro-4-fluorophenyl) () demonstrate that replacing CF₃ with halogens reduces molecular weight (e.g., 534.2 → 518.1 [M+H]⁺) but may compromise metabolic stability. The target compound’s CF₃ group likely offers superior resistance to oxidative metabolism compared to chlorinated analogues .

Research Findings and Implications

Electronic and Steric Effects

The thiophen-3-yl group in the target compound introduces a smaller, less electronegative heterocycle compared to 11e’s thiazole-piperazine system. This may reduce steric hindrance, enhancing binding to flat hydrophobic pockets in biological targets. The CF₃ group’s strong electron-withdrawing effect could stabilize urea conformations critical for hydrogen-bond donor activity .

Pharmacokinetic Considerations

Compounds like 11m (3,5-bis(trifluoromethyl)phenyl) show higher molecular weights (602.2 [M+H]⁺) and lower yields (84.7%), suggesting diminishing returns with added CF₃ groups. The target compound’s single CF₃ substitution balances lipophilicity and synthetic feasibility .

生物活性

The compound 1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule that incorporates a thiophene ring, a pyrazole moiety, and a trifluoromethyl-substituted phenyl group. This structural combination suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 351.37 g/mol. The structure can be represented as follows:

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2). A study reported that certain pyrazole derivatives showed IC50 values as low as 5.40 µM for COX-1 and 0.01 µM for COX-2, indicating strong anti-inflammatory effects compared to standard drugs like celecoxib .

Anticancer Properties

The pyrazole ring is known for its anticancer potential. Compounds containing thiophene and pyrazole moieties have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that such compounds can induce apoptosis in various cancer cell lines, suggesting their role as potential anticancer agents .

Antimicrobial Activity

Pyrazoles have also been recognized for their antimicrobial properties. Recent studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities, which could be attributed to their ability to disrupt microbial cell functions .

The biological mechanisms underlying the activities of this compound are not fully elucidated but are believed to involve:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways, particularly COX enzymes.

- Interaction with Receptors : The thiophene and pyrazole rings can interact with various receptors and enzymes, modulating their activity.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

- Anti-inflammatory Studies : A series of thiophene-pyrazole hybrids were synthesized and tested for anti-inflammatory effects in vivo using carrageenan-induced paw edema models. These compounds exhibited significant edema inhibition compared to standard treatments .

- Anticancer Research : In vitro assays on breast cancer cell lines revealed that certain derivatives led to a marked decrease in cell viability, suggesting potential for development as anticancer agents .

Data Table: Summary of Biological Activities

常见问题

Q. What are the optimal synthetic routes for 1-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, and how can purity be validated?

Methodological Answer:

- Synthesis Steps :

- Pyrazole Formation : Construct the pyrazole core via cyclocondensation of thiophen-3-yl hydrazine with diketones or alkynes under acidic conditions .

- Ethyl Linker Introduction : React the pyrazole intermediate with ethylene dihalide or epoxide derivatives to attach the ethyl spacer .

- Urea Coupling : Use carbodiimide-mediated coupling between the amine-terminated intermediate and 3-(trifluoromethyl)phenyl isocyanate .

- Purity Validation :

Q. What biological targets are plausible for this compound based on structural analogs?

Methodological Answer:

- Target Prediction :

- Screening Workflow :

- In Silico Docking (AutoDock/Vina) to prioritize targets .

- In Vitro Assays : Enzymatic inhibition assays (IC50 determination) and cell viability testing (MTT assay) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- SAR Strategies :

- Core Modifications : Substitute thiophene with furan or phenyl to assess heterocycle impact on activity .

- Side-Chain Variations : Test ethyl linker elongation or substitution (e.g., propyl, branched chains) .

- Trifluoromethyl Replacement : Compare with -CF3 analogs (e.g., -Cl, -Br) to evaluate electronic effects .

- Data Analysis : Use multivariate regression to correlate structural features with bioactivity .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Root-Cause Analysis :

- Validation : Reproduce key experiments in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What mechanistic studies are recommended to elucidate its mode of action?

Methodological Answer:

- Binding Studies :

- Surface Plasmon Resonance (SPR) or ITC to quantify target affinity .

- Cellular Thermal Shift Assay (CETSA) to confirm target engagement in live cells .

- Pathway Analysis :

- RNA-Seq or Phosphoproteomics to identify downstream signaling pathways .

Q. How can solubility and stability challenges be addressed during formulation?

Methodological Answer:

- Formulation Strategies :

- Stability Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。